(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid, also known as (E)-3-(4-carboxymethoxyphenyl)acrylic acid, is an organic compound classified as a carboxylic acid. Its molecular formula is , with a molecular weight of approximately 218.21 g/mol. This compound features a phenyl ring substituted with a carboxymethoxy group and is part of the broader category of acrylic acids, which are unsaturated carboxylic acids characterized by the presence of a double bond between the second and third carbon atoms in the chain.
The synthesis of (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction between 4-hydroxybenzoic acid derivatives and appropriate acylating agents under specific conditions to form the desired acrylic acid derivative.
The synthesis typically requires:
The molecular structure of (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid features:
C=C(C(=O)O)C1=CC=C(C=C1)OCC(=O)O
XKQWZKQGQJZLBG-UHFFFAOYSA-N
This compound can participate in various chemical reactions typical for carboxylic acids and alkenes, such as:
For example, when reacted with alcohols in the presence of an acid catalyst, (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid can form esters which are useful in various applications.
The mechanism of action for (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid primarily involves its interaction with biological targets due to its acidic and electrophilic nature. It may act as a ligand for specific receptors or enzymes, influencing metabolic pathways.
Research indicates that compounds like this can exhibit anti-inflammatory properties by modulating cytokine production or inhibiting specific enzymes involved in inflammatory pathways.
(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid has several scientific applications:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 467-14-1
CAS No.: 2514-52-5